Superior In Vivo Efficacy of SPDB-DM4 Conjugates Compared to Non-Cleavable SMCC-DM1 Conjugates
In a head-to-head comparison of disulfide-linked antibody-maytansinoid conjugates (AMCs) with varying steric hindrance, the conjugate with intermediate disulfide bond stability, huC242-SPDB-DM4, displayed the best in vivo efficacy in two human colon cancer xenograft models in SCID mice [1]. In stark contrast, a conjugate with a non-cleavable thioether linkage, huC242-SMCC-DM1, exhibited only marginal activity in vivo despite being highly active in vitro [1]. This outcome underscores that SPDB-DM4's cleavable disulfide linker is essential for optimal in vivo antitumor activity.
| Evidence Dimension | In Vivo Efficacy in Human Colon Cancer Xenograft Models |
|---|---|
| Target Compound Data | Displayed the best efficacy |
| Comparator Or Baseline | huC242-SMCC-DM1 (non-cleavable thioether) showed only marginal activity in vivo |
| Quantified Difference | Qualitative: Best vs. Marginal |
| Conditions | SCID mice bearing COLO 205 and SW2 human colon cancer xenografts |
Why This Matters
This direct comparison demonstrates that Spdb-DM4 is superior to non-cleavable thioether-linked maytansinoids in generating in vivo tumor response, making it a preferred payload for ADCs where linker cleavage and metabolite release are critical.
- [1] Kellogg BA, Garrett L, Kovtun Y, Lai KC, Leece B, Miller M, Payne G, Steeves R, Whiteman KR, Widdison W, Xie H, Singh R. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage. Bioconjug Chem. 2011 Apr 20;22(4):717-27. View Source
